Isoquinoline-8-carbothioamide

Vue d'ensemble

Description

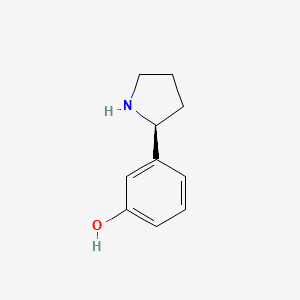

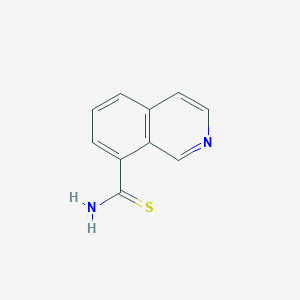

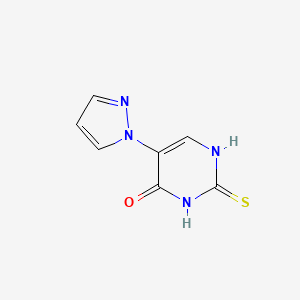

Isoquinoline-8-carbothioamide is a chemical compound with the molecular formula C10H8N2S and a molecular weight of 188.25 g/mol . It is a building block used in the field of chemistry .

Synthesis Analysis

Isoquinoline and its derivatives can be synthesized through several methods. The most common method, known as the Pomeranz-Fritsch reaction, involves the condensation of benzaldehyde and aminoacetaldehyde . Other methods include the Bischler-Napieralski reaction, the Pictet-Spengler reaction, and the Schlittler-Müller modification of the Pomeranz-Fritsch reaction .

Molecular Structure Analysis

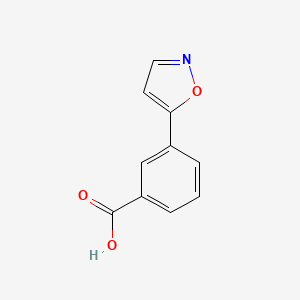

Isoquinoline alkaloids are aromatic polycyclic compounds containing an isoquinoline moiety, which consists of a benzene ring fused to a pyridine ring .

Chemical Reactions Analysis

Isoquinoline and its derivatives can be considered as 10-electron π-aromatic and delocalized systems . They exhibit chemical reactivity similar to the benzene and pyridine ring system as they undergo nucleophilic and electrophilic substitution reactions .

Physical And Chemical Properties Analysis

Isoquinoline is a colorless liquid at room temperature, with a strong, somewhat unpleasant odor . It is classified as a weak base, with base strength comparable to that of pyridine and quinoline .

Applications De Recherche Scientifique

Corrosion Inhibition

Research has identified analogs of Isoquinoline-8-carbothioamide as effective corrosion inhibitors. For instance, two 8-hydroxyquinoline analogs showed significant effectiveness as corrosion inhibitors for C22E steel in hydrochloric acid solution. These findings suggest the potential for these compounds in industrial applications where corrosion resistance is critical H. About et al., 2020.

Urease Inhibition

N-Aryl-3,4-dihydroisoquinoline carbothioamide analogues have been synthesized and evaluated for their urease inhibitory activity. Some of these compounds showed significant inhibition potential, suggesting their possible utility in treating diseases related to urease activity, such as certain types of ulcers and infections F. Ali et al., 2021.

Drug Discovery and Design

Isoquinoline alkaloids and their derivatives have been the subject of extensive research due to their pharmacological and biological properties, including anticancer potential. These studies contribute to drug discovery and development efforts by providing insight into the binding and structural aspects of these compounds, facilitating the design of new therapeutic agents K. Bhadra & G. Kumar, 2011.

Antimicrobial Activity

A series of novel isoquinoline derivatives demonstrated potent activity against the Trypanosoma cruzi parasite, highlighting their therapeutic potential against infections caused by this organism. This research underscores the importance of isoquinoline derivatives in developing new treatments for parasitic infections Mariela Bollini et al., 2009.

Hypoglycemic Activity

Research on the alkaloidal fraction of Tinospora cordifolia, which contains isoquinoline alkaloids, demonstrated significant hypoglycemic activity, suggesting the potential of these compounds in diabetes management. The study indicates that isoquinoline derivatives could improve blood glucose levels through insulin-mimicking and insulin-releasing effects Mayurkumar B. Patel & Shrihari M Mishra, 2011.

Safety and Hazards

Orientations Futures

Isoquinoline alkaloids, including Isoquinoline-8-carbothioamide, present an inexhaustible source for the development of new anticancer agents due to their potent broad-spectrum anticancer activity . The recent in vivo and in vitro screening reported by scientists may pave the way for novel drug development .

Mécanisme D'action

Target of Action

Isoquinoline-8-carbothioamide is a derivative of isoquinoline, a class of organic compounds known for their wide range of biological characteristics Isoquinoline alkaloids, which are structurally similar, have been found to exhibit potent broad-spectrum anticancer activity .

Mode of Action

Isoquinoline alkaloids, a related class of compounds, are known to exert anticancer effects through various mechanisms, including the inhibition of cell proliferation and invasion, suppression of tumor angiogenesis, and induction of cell apoptosis .

Biochemical Pathways

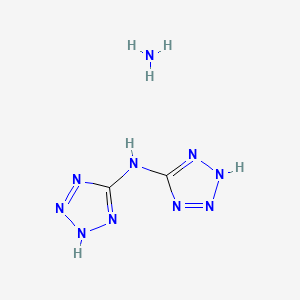

Isoquinoline alkaloids, including Isoquinoline-8-carbothioamide, are synthesized from a decarboxylated precursor (tyramine or dopamine) which is condensed with a second precursor to form a specific scaffold . The biosynthesis of isoquinoline alkaloids proceeds via the decarboxylation of tyrosine or DOPA to yield dopamine, which together with 4-hydroxyphenylacetaldehyde, an aldehyde derived from tyrosine, is converted to reticuline, an important precursor of various benzylisoquinoline alkaloids .

Result of Action

Isoquinoline alkaloids, a related class of compounds, are known to exert potent broad-spectrum anticancer activity through various mechanisms, including the arrest of the cell cycle and induction of apoptosis .

Action Environment

The environmental effect on the action of Isoquinoline-8-carbothioamide has been investigated. The antioxidative action caused by O–H bond disruption is easier than that of N–H bond in both the gaseous phase and liquids . This suggests that the environment, including the solvent or medium in which the compound is present, can influence its action, efficacy, and stability.

Propriétés

IUPAC Name |

isoquinoline-8-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2S/c11-10(13)8-3-1-2-7-4-5-12-6-9(7)8/h1-6H,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNKFWHWQVMMEEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=NC=C2)C(=C1)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90717019 | |

| Record name | Isoquinoline-8-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90717019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isoquinoline-8-carbothioamide | |

CAS RN |

885272-58-2 | |

| Record name | Isoquinoline-8-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90717019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-d]imidazole](/img/structure/B1506055.png)

![3,6-Dimethylimidazo[2,1-B][1,3]thiazole-2-carboxylic acid](/img/structure/B1506059.png)

![3-(Trifluoromethyl)-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridine](/img/structure/B1506064.png)

![2-Ethyl-4,5,6,7-tetrahydro-oxazolo[5,4-C]pyridine](/img/structure/B1506067.png)

![4H,5H,6H,7H-Pyrazolo[1,5-A]pyridin-3-ylmethanamine](/img/structure/B1506077.png)